molecular formula C6H13ClFNO B1449742 (4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride CAS No. 1263180-53-5

(4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Cat. No. B1449742
CAS RN: 1263180-53-5
M. Wt: 169.62 g/mol
InChI Key: MYIXTAIATODJHC-UHFFFAOYSA-N
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Description

“(4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride” is a white to pale yellow crystal with a special odor . It is slightly soluble in water and soluble in organic solvents such as ethanol and ether . The molecular formula is C6H13ClFNO and the molecular weight is 169.62 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1COCCC1(CN)F.Cl . This notation represents the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 169.62 g/mol . It is a white to pale yellow crystal with a special odor . It is slightly soluble in water and soluble in organic solvents such as ethanol and ether .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Selective inhibitors play a crucial role in deciphering the involvement of specific cytochrome P450 (CYP) isoforms in the metabolism of drugs, which is pivotal for predicting drug-drug interactions. The review on chemical inhibitors of CYP isoforms in human liver microsomes discusses the potency and selectivity of these inhibitors, essential for understanding the metabolic pathways of drugs including potentially those related to fluorotetrahydropyrans (Khojasteh et al., 2011).

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts are highlighted for their role in synthesizing complex chemical structures, including pyran-based compounds. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using various hybrid catalysts underscores the importance of these catalysts in developing medicinal and pharmaceutical compounds (Parmar et al., 2023).

Fluoropolymer Applications

The review on the application of polymer of low concern and regulatory criteria to fluoropolymers demonstrates the unique properties of fluoropolymers, including their biological stability, and highlights their significant difference from other PFAS, proposing that they be considered as "polymers of low concern" for their negligible environmental and health impacts (Henry et al., 2018).

Advances in Dopamine D2 Receptor Ligands

Research on dopamine D2 receptor ligands for treating neuropsychiatric disorders involves the exploration of compounds with specific structural features, including aromatic and heteroaromatic rings. This research area could intersect with studies on fluorinated compounds for their potential neurological effects (Jůza et al., 2022).

Fluoroalkylation in Aqueous Media

The development of fluoroalkylation methods in water or in the presence of water presents a green chemistry approach to incorporating fluorinated groups into molecules. This review discusses the progress of aqueous fluoroalkylation, highlighting the importance of environmentally friendly methods for the synthesis of fluorine-containing compounds, which may include the synthesis of compounds like "(4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride" (Song et al., 2018).

Future Directions

The future directions for this compound are not specified in the search results. As a research chemical, it likely has potential for a variety of applications in different research fields .

Mechanism of Action

The compound can be prepared through various methods, one of which is the etherification reaction. Specifically, 4-fluoropyran and methylamine can react under appropriate conditions to produce the target product .

As for its pharmacokinetics, the compound’s predicted density is 1.06±0.1 g/cm3, and its predicted boiling point is 184.0±25.0 °C . These properties might influence its absorption, distribution, metabolism, and excretion (ADME) in the body, thus affecting its bioavailability.

Biochemical Analysis

Biochemical Properties

(4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of complex organic molecules, acting as a substrate or inhibitor depending on the reaction conditions . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, it can alter cell signaling pathways by binding to specific receptors on the cell surface, thereby influencing downstream signaling cascades.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as enzymes and receptors, leading to enzyme inhibition or activation . This binding often involves specific interactions with amino acid residues in the active site of the enzyme or receptor. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effects on cellular function. In vitro studies have shown that the compound remains stable under specific storage conditions (2-8°C, protected from light) but can degrade when exposed to higher temperatures or light . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects at high doses include alterations in liver and kidney function, as well as changes in blood chemistry.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into cells via membrane transporters and subsequently distributed to various organelles, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound’s activity may be modulated by its localization within the cell, affecting its interactions with other biomolecules.

properties

IUPAC Name

(4-fluorooxan-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c7-6(5-8)1-3-9-4-2-6;/h1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIXTAIATODJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1263180-53-5
Record name (4-fluorooxan-4-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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